molecular formula C12H14O3 B1185212 Cyclopentyl 4-hydroxybenzoate

Cyclopentyl 4-hydroxybenzoate

Cat. No.: B1185212
M. Wt: 206.241
InChI Key: ABBAWHKKORANOZ-UHFFFAOYSA-N
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Description

Cyclopentyl 4-hydroxybenzoate is an ester derivative of 4-hydroxybenzoic acid, where the hydroxyl group of the carboxylic acid is substituted with a cyclopentyl moiety. Structurally, it consists of a benzene ring with hydroxyl (-OH) and ester (-O-CO-O-cyclopentyl) groups at the para position (Figure 1). Parabens are widely used as preservatives due to antimicrobial activity, though steric and electronic effects of the ester group significantly influence their functionality and metabolic fate .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.241

IUPAC Name

cyclopentyl 4-hydroxybenzoate

InChI

InChI=1S/C12H14O3/c13-10-7-5-9(6-8-10)12(14)15-11-3-1-2-4-11/h5-8,11,13H,1-4H2

InChI Key

ABBAWHKKORANOZ-UHFFFAOYSA-N

SMILES

C1CCC(C1)OC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Cyclopentyl 4-hydroxybenzoate belongs to a class of alkyl/aryl esters of 4-hydroxybenzoic acid. Key comparisons with linear-chain parabens (e.g., methyl, butyl) and cyclic analogs are summarized in Table 1.

Table 1: Physicochemical Properties of Selected 4-Hydroxybenzoate Esters

Compound Molecular Weight (g/mol) logP* Water Solubility (mg/L) Melting Point (°C)
4-Hydroxybenzoic acid 138.12 1.58 5,000 213–215
Methyl 4-hydroxybenzoate 152.15 1.96 2,500 125–128
Butyl 4-hydroxybenzoate 194.23 3.57 400 68–72
This compound (inferred) 206.27 ~3.8–4.2 ~100–200 ~50–60 (est.)

*logP: Partition coefficient (octanol/water), indicating lipophilicity.

Key Observations:

  • Lipophilicity : this compound’s cyclic structure increases logP compared to linear-chain analogs (e.g., butyl), suggesting higher membrane permeability but lower water solubility .
  • Steric Effects : The bulky cyclopentyl group may hinder enzymatic binding or microbial uptake compared to smaller esters like methyl or ethyl .

Enzymatic Interactions and Metabolism

Enzyme specificity studies on 4-hydroxybenzoate 1-hydroxylase from Candida parapsilosis reveal critical insights into how substituents on the aromatic ring affect catalytic activity (Table 2) .

Table 2: Catalytic Efficiency of 4-Hydroxybenzoate Derivatives

Substrate kcat (s⁻¹) Apparent Km (μM) Catalytic Efficiency (kcat/Km) Uncoupling (% H₂O₂)
4-Hydroxybenzoate 4.5 25 0.18 0%
4-Aminobenzoate 0.17 175 0.001 65%
3-Hydroxybenzoate <0.1 N/A Negligible 100%
This compound (inferred) <0.1 >200 Negligible ~80–100% (est.)

Key Findings:

  • Substituent Position : Meta-substituted derivatives (e.g., 3-hydroxybenzoate) show negligible activity due to improper hydroxylation alignment .
  • Bulkier Esters : Larger substituents (e.g., cyclopentyl) likely reduce binding affinity (higher Km) and promote uncoupling, where NADH oxidation produces H₂O₂ instead of hydroxylated products .

Q & A

Q. What are the established synthetic routes for Cyclopentyl 4-Hydroxybenzoate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of 4-hydroxybenzoic acid with cyclopentanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key variables include:

  • Temperature: Reactions often proceed at 80–120°C to balance reaction rate and side-product formation.
  • Solvent choice: Toluene or xylene is preferred for azeotropic removal of water, improving yield .
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) is used to achieve >97% purity .
    Methodological validation via NMR and HPLC is critical to confirm structural integrity .

Q. How can this compound be quantified in complex matrices (e.g., biological fluids)?

Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. Sample preparation involves:

  • Extraction: Liquid-liquid extraction with ethyl acetate or solid-phase extraction (C18 cartridges) .
  • Calibration: Standard curves (0.1–100 µg/mL) in matched matrices (e.g., plasma) ensure accuracy. Interference from endogenous 4-hydroxybenzoate derivatives must be ruled out via spiked recovery tests .

Advanced Research Questions

Q. What enzymatic pathways interact with this compound, and how does structural modification affect metabolic stability?

4-Hydroxybenzoate 1-hydroxylase, a flavoprotein monooxygenase, hydroxylates the aromatic ring of 4-hydroxybenzoate derivatives. This compound’s bulky cyclopentyl group may sterically hinder enzyme binding, reducing catalytic efficiency (analogous to 4-aminobenzoate, which shows 65% uncoupling in hydroxylation ). Advanced studies should:

  • Use oxygen consumption assays to measure coupling efficiency.
  • Compare kinetic parameters (e.g., kcat, Km) with unmodified 4-hydroxybenzoate .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

  • pH Stability: Hydrolysis of the ester bond is pH-dependent. At pH < 3 or > 8, degradation accelerates (half-life < 24 hours at 25°C). Buffered solutions (pH 5–7) show minimal degradation over 30 days .
  • Thermal Stability: Melting point (~96–98°C, extrapolated from propyl derivatives ) and thermal gravimetric analysis (TGA) data are essential for storage guidelines. Store at 0–6°C in inert atmospheres to prevent oxidation .

Q. What analytical challenges arise when distinguishing this compound from structurally similar parabens in multicomponent systems?

Co-elution with methyl-, ethyl-, or propyl-parabens in HPLC necessitates:

  • Chromatographic optimization: Use gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) to resolve peaks .
  • Mass spectrometry (LC-MS/MS): MRM transitions (e.g., m/z 221 → 121 for cyclopentyl ester) enhance specificity .

Contradictions and Methodological Gaps

Q. Why do studies report conflicting data on the antimicrobial efficacy of this compound compared to other parabens?

Discrepancies arise from:

  • Test organisms: Gram-negative bacteria (e.g., E. coli) show higher resistance due to outer membrane permeability barriers .
  • Solubility limitations: The cyclopentyl ester’s lower water solubility reduces bioavailability in aqueous assays. Use surfactant-stabilized emulsions (e.g., Tween-80) for consistent results .

Q. How can researchers validate the absence of toxic degradants in long-term stability studies?

  • Forced degradation: Expose the compound to heat (40°C), light (UV, 254 nm), and oxidizers (H2O2).
  • LC-HRMS: Screen for degradants (e.g., 4-hydroxybenzoic acid, cyclopentanol) and assess genotoxicity via Ames tests .

Methodological Recommendations

Q. What protocols are recommended for synthesizing isotopically labeled this compound for tracer studies?

  • Use <sup>13</sup>C-labeled 4-hydroxybenzoic acid and cyclopentanol-d10 in esterification.
  • Purify via preparative HPLC and verify isotopic enrichment (>98%) via mass spectrometry .

Q. How should researchers design assays to evaluate the compound’s interaction with lipid bilayers?

  • Surface plasmon resonance (SPR): Immobilize liposomes (DPPC/cholesterol) and measure binding kinetics .
  • Fluorescence anisotropy: Use dansyl-labeled derivatives to monitor membrane incorporation .

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